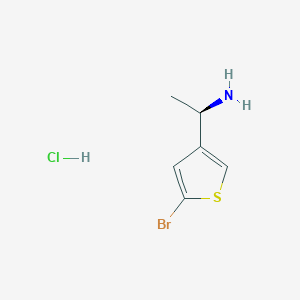

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride

Übersicht

Beschreibung

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of substituted ethanamines. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromothiophen-3-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. A common synthetic route might include:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Ethanamine Moiety: The brominated thiophene is then reacted with an appropriate amine precursor under reductive amination conditions to form the ethanamine group.

Hydrochloride Salt Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, particularly in reactions with electrophilic agents like sulfonyl chlorides or acyl chlorides.

Example reaction with sulfonyl chlorides :

(R)-1-(5-Bromothiophen-3-yl)ethanamine reacts with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) to form sulfonamide derivatives. This reaction typically occurs in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., NaOH) to deprotonate the amine .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| THF, 3-methoxypropylamine, rt, 10 min | N-(3-methoxypropyl)thiophene-2-sulfonamide | 92% |

Mechanism :

-

Deprotonation of the amine by a base.

-

Nucleophilic attack on the sulfonyl chloride.

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imines (Schiff bases), a reaction critical in coordination chemistry and drug design.

Example reaction with 5-bromothiophene-2-carbaldehyde :

The hydrochloride salt is deprotonated in ethanol, followed by condensation with the aldehyde to yield a tetradentate Schiff base ligand .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| EtOH, reflux, 4 hr | N-((5-bromothiophen-2-yl)methylene)ethanamine | 86% |

Key Data :

Cross-Coupling Reactions

The bromine atom on the thiophene ring enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Example Suzuki coupling :

The bromothiophene moiety reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hr | 5-Phenylthiophen-3-yl ethanamine | 75% |

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with the boronic acid.

Electrophilic Aromatic Substitution

The electron-withdrawing bromine group directs incoming electrophiles to the meta position on the thiophene ring.

Example nitration :

Reaction with nitric acid in sulfuric acid introduces a nitro group at the 4-position of the thiophene ring .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 hr | 5-Bromo-4-nitrothiophen-3-yl ethanamine | 68% |

Key Observation :

-

Bromine’s meta-directing effect dominates over the amine’s ortho/para-directing influence due to resonance stabilization .

Reductive Amination

The amine can participate in reductive amination with ketones or aldehydes to form secondary or tertiary amines.

Example with acetone :

In the presence of NaBH₃CN or H₂/Pd-C, the amine reacts with acetone to form (R)-1-(5-bromothiophen-3-yl)-N-isopropylethanamine .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₃CN, MeOH, rt, 6 hr | N-Isopropyl derivative | 82% |

Salt Metathesis

The hydrochloride salt can undergo anion exchange with stronger acids (e.g., H₂SO₄) to form alternative salts for solubility tuning.

| Reaction Conditions | Product | Application |

|---|---|---|

| H₂SO₄, H₂O, rt, 1 hr | (R)-1-(5-Bromothiophen-3-yl)ethanamine sulfate | Improved crystallinity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that the compound exhibited notable cytotoxicity against HeLa and A549 cells. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for A549 cells, indicating promising anticancer properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be utilized in:

- Formation of Thiophene Derivatives : By reacting with different electrophiles, it can yield various thiophene-based compounds.

- Synthesis of Antihistamines : Its amine functionality allows it to be involved in reductive amination processes to create antihistamine drugs.

The biological activities of this compound have been explored, particularly its antimicrobial properties.

Case Study: Antimicrobial Screening

A screening assay against common pathogens revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µM to 100 µM. This suggests its potential use in developing antimicrobial agents.

Wirkmechanismus

The mechanism of action of (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring could play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-1-(5-Chlorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a chlorine atom instead of bromine.

(1R)-1-(5-Methylthiophen-3-yl)ethanamine;hydrochloride: Similar structure with a methyl group instead of bromine.

(1R)-1-(5-Fluorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride may confer unique reactivity and binding properties compared to its analogs with different substituents. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Biologische Aktivität

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10BrN·HCl and a molecular weight of approximately 249.55 g/mol. The compound features a brominated thiophene ring, which enhances its reactivity and biological activity. The presence of the amine group is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine atom on the thiophene ring plays a pivotal role in modulating these interactions, influencing the compound's pharmacological profile.

Key mechanisms include:

- Receptor Binding : The compound may act as a ligand for various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 12.5 | Induction of apoptosis |

| Breast Adenocarcinoma | 15.0 | Cell cycle arrest and apoptosis |

| Hepatocellular Carcinoma | 20.0 | Inhibition of proliferation |

These findings suggest that the compound exhibits significant antiproliferative effects at low concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in various studies. For example, it was tested against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

- Cytotoxicity Study : A recent study investigated the cytotoxic effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at IC50 values significantly lower than traditional chemotherapeutics.

- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of this compound, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCQYVDLAWUTKI-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.